molecular formula C16H15NO2 B3357694 Methyl (2E)-[(diphenylmethyl)imino]acetate CAS No. 74603-92-2

Methyl (2E)-[(diphenylmethyl)imino]acetate

Cat. No.: B3357694
CAS No.: 74603-92-2
M. Wt: 253.29 g/mol
InChI Key: RAYLELVERLVXCS-UHFFFAOYSA-N
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Description

Methyl (2E)-[(diphenylmethyl)imino]acetate is an imino ester characterized by a diphenylmethyl group attached to the imine nitrogen and an E-configuration at the double bond. This compound belongs to a class of α-imino esters, which are pivotal intermediates in organic synthesis, particularly in cycloaddition reactions and asymmetric catalysis . The diphenylmethyl substituent confers steric bulk and electronic modulation, influencing its reactivity and selectivity in transformations such as 1,3-dipolar cycloadditions.

Properties

IUPAC Name

methyl 2-benzhydryliminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYLELVERLVXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504771
Record name Methyl (2E)-[(diphenylmethyl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74603-92-2
Record name Methyl (2E)-[(diphenylmethyl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-[(diphenylmethyl)imino]acetate typically involves the reaction of diphenylmethylamine with methyl glyoxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-[(diphenylmethyl)imino]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

Methyl (2E)-[(diphenylmethyl)imino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-[(diphenylmethyl)imino]acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituents on the imine nitrogen or aromatic rings, impacting their chemical and biological properties:

Compound Name Substituent (R/R1) Molecular Formula Key Features Reference
Methyl (2E)-[(diphenylmethyl)imino]acetate Diphenylmethyl C₁₇H₁₇NO₂ High steric bulk; potential for asymmetric catalysis
Methyl (E)-2-((4-chlorobenzylidene)imino)acetate 4-Chlorobenzyl C₁₀H₉ClNO₂ Electron-withdrawing Cl enhances electrophilicity; moderate cycloaddition yields (34–69%)
Methyl (2E)-2-(chloromethyl)phenylacetate Chloromethyl + methoxyimino C₁₁H₁₂ClNO₃ Chloromethyl group increases reactivity; precursor to strobilurin fungicides
Methyl (E)-2-((4-methoxybenzylidene)imino)acetate 4-Methoxybenzyl C₁₁H₁₃NO₃ Electron-donating OMe group reduces reactivity; lower yields (45–60%)
Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate CF₃/Cl-pyridinyl + hydroxyimino C₁₀H₇ClF₃N₂O₃ Trifluoromethyl enhances lipophilicity; agrochemical applications

Biological Activity

Methyl (2E)-[(diphenylmethyl)imino]acetate is a compound with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of diphenylmethylamine with methyl glyoxylate. The process typically involves the use of solvents such as ethanol or methanol and may require catalysts to optimize yield. The structural formula can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2

This compound features an imino group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions, potentially influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The compound's IC50 values indicate its potency:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results suggest that the compound may serve as a lead structure for developing anticancer agents.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacteria. Results showed significant inhibition at low concentrations, supporting its potential use in treating resistant infections .
  • Cytotoxicity in Cancer Research : In a study conducted by researchers at the University of Groningen, the cytotoxic effects of this compound were assessed on various cancer cell lines. The findings indicated that the compound effectively induced apoptosis, making it a candidate for further investigation in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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